molecular formula C17H21N3O6S B2942797 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine CAS No. 2034322-73-9

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine

Cat. No. B2942797
CAS RN: 2034322-73-9
M. Wt: 395.43
InChI Key: XTXSBLBJCWBNCS-UHFFFAOYSA-N
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Description

The compound “2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine” is a type of drug that is used in scientific experiments to discover new ways of treating diseases. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The molecule also contains sulfonyl, methoxy, and pyrazine groups.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo a variety of reactions, including ring construction and functionalization .

Scientific Research Applications

Heterocyclic Compound Synthesis and Properties

  • Synthesis and Tautomerism Studies : Research on heterocyclic compounds, such as the study by Ochi et al. (1976), explores the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, revealing insights into the chemical behavior of related heterocyclic structures (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

  • Chemiluminescence of Substituted Dioxetanes : A study by Watanabe et al. (2010) on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the potential for these compounds in chemiluminescence applications, suggesting possible research directions for similarly structured chemicals (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Applications in Catalysis and Organic Synthesis

  • Catalytic Applications : Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation, highlighting the role of sulfonate groups in catalytic processes. Such research indicates the potential utility of sulfonamide and sulfonyl compounds in catalysis (Hazra, Martins, Silva, & Pombeiro, 2015).

  • Synthesis of Sulfomycinamate : The work by Bagley et al. (2005) on the synthesis of dimethyl sulfomycinamate through a Bohlmann-Rahtz heteroannulation process showcases the intricate steps involved in synthesizing complex molecules, which may be relevant to the synthesis pathways of related compounds (Bagley, Chapaneri, Dale, & Xiong, 2005).

Future Directions

Future research could focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as exploring its potential therapeutic applications. Further studies could also investigate its synthesis, chemical reactions, and physical and chemical properties in more detail .

Mechanism of Action

properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-23-14-5-4-13(10-15(14)24-2)27(21,22)20-9-6-12(11-20)26-17-16(25-3)18-7-8-19-17/h4-5,7-8,10,12H,6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXSBLBJCWBNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine

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